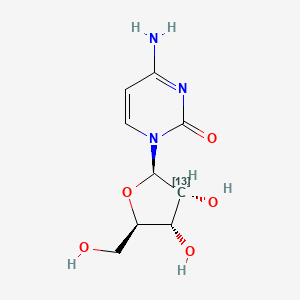
L-ERYTHRONO-1,4-LACTON
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-3,4-Dihydroxydihydrofuran-2(3H)-one, also known as (3S,4S)-3,4-Dihydroxydihydrofuran-2(3H)-one, is a useful research compound. Its molecular formula is C4H6O4 and its molecular weight is 118.088. The purity is usually 95%.
BenchChem offers high-quality (3S,4S)-3,4-Dihydroxydihydrofuran-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-3,4-Dihydroxydihydrofuran-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor-Aktivitäten
L-ERYTHRONO-1,4-LACTON ist eine Art von natürlichem und synthetischem Lacton, das sich als Anti-Tumor-Aktivitäten gezeigt hat . Diese Verbindungen haben ein breites Spektrum an biologischen Anwendungen, darunter Anti-Tumor-, Anti-Helminthen-, Anti-Mikroben- und Anti-Entzündungsaktivitäten . Sie haben sich in den letzten Jahrzehnten als Antikrebsmittel herauskristallisiert .
Insekten-Verhaltensmodulation
Es wurde festgestellt, dass die Verbindung Oviposition-Reaktionen beim Gemeinen Grasgelben Schmetterling, Eurema mandarina, induziert . Die Weibchen dieser Art reagieren auf mehrere Verbindungen mit unterschiedlicher Säure und es wurde festgestellt, dass die sauren Unterfraktionen bestimmter Pflanzenblattextrakte, die diese Verbindung enthalten, die Oviposition der Weibchen stimulieren .
Biochemie- und Molekularbiologie-Forschung
This compound wird in der Biochemie- und Molekularbiologie-Forschung verwendet. Es ist besonders nützlich in Studien, die die Hemmung spezifischer Enzyme, wie z. B. Acyl-Protein-Thioesterase 1 (APT1), beinhalten.
Arzneimittelforschung
Diese Verbindung ist auch im Bereich der Arzneimittelforschung von Wert. Seine einzigartige Struktur und seine Eigenschaften machen es zu einem Schlüsselbestandteil bei der Entwicklung neuer Medikamente, insbesondere solcher, die auf Krebs abzielen.
Antibakterielle Kontrolle
Die Forschung hat gezeigt, dass viele Pflanzen positive Wirkungen bei verschiedenen bakteriellen, Pilz-, Virus- oder parasitären Infektionen haben . Als eine natürliche Verbindung, die in bestimmten Pflanzen vorkommt, könnte this compound möglicherweise bei der Entwicklung neuer antibakterieller Behandlungen eingesetzt werden .
Synthese anderer Verbindungen
This compound kann zur Synthese anderer komplexer Verbindungen verwendet werden . Beispielsweise wurde es bei der effizienten Synthese von (2S,3S,4S)-tert-Butyl-3,4-Dihydroxy-2-(Methoxymethyl)-5-Oxopyrrolidin-1-Carboxylat verwendet
Biochemische Analyse
Biochemical Properties
L-ERYTHRONO-1,4-LACTONE plays a crucial role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. One of the key enzymes it interacts with is L-galactonolactone dehydrogenase, which catalyzes the conversion of L-galactonolactone to L-ascorbate (vitamin C) in the presence of oxygen . This interaction is vital for the biosynthesis of ascorbic acid, an essential antioxidant in many organisms. Additionally, L-ERYTHRONO-1,4-LACTONE has been identified as a lactone of tetronic acid in the urine of normal adults and neonates, indicating its role in metabolic processes .
Cellular Effects
L-ERYTHRONO-1,4-LACTONE influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the cytoplasmic localization of certain proteins, thereby influencing their activity and function . The compound’s interaction with cellular enzymes can lead to changes in metabolic flux and the levels of specific metabolites, impacting overall cellular function.
Molecular Mechanism
The molecular mechanism of L-ERYTHRONO-1,4-LACTONE involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. For instance, the compound binds to L-galactonolactone dehydrogenase, facilitating the conversion of L-galactonolactone to L-ascorbate . This binding interaction is crucial for the enzyme’s catalytic activity and the subsequent production of ascorbic acid. Additionally, L-ERYTHRONO-1,4-LACTONE may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-ERYTHRONO-1,4-LACTONE can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that L-ERYTHRONO-1,4-LACTONE can undergo lactonization under acidic conditions, which may affect its stability and activity . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to alter cellular metabolism and enzyme activity over time.
Dosage Effects in Animal Models
The effects of L-ERYTHRONO-1,4-LACTONE in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and antioxidant activity. At higher doses, it may lead to toxic or adverse effects, such as oxidative stress and disruption of cellular homeostasis . Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent.
Metabolic Pathways
L-ERYTHRONO-1,4-LACTONE is involved in several metabolic pathways, including the biosynthesis of ascorbic acid. The compound interacts with enzymes such as L-galactonolactone dehydrogenase, which catalyzes the conversion of L-galactonolactone to L-ascorbate . This interaction is essential for maintaining adequate levels of ascorbic acid in the body. Additionally, L-ERYTHRONO-1,4-LACTONE may influence other metabolic pathways by modulating enzyme activity and metabolite levels .
Transport and Distribution
The transport and distribution of L-ERYTHRONO-1,4-LACTONE within cells and tissues are mediated by specific transporters and binding proteins. The compound’s solubility in water, ethanol, and chloroform facilitates its distribution across different cellular compartments . Once inside the cells, L-ERYTHRONO-1,4-LACTONE can interact with various proteins and enzymes, influencing its localization and accumulation.
Subcellular Localization
L-ERYTHRONO-1,4-LACTONE is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These interactions are crucial for the compound’s activity and function within the cell.
Eigenschaften
IUPAC Name |
(3S,4S)-3,4-dihydroxyoxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMJBNSHAZVGMC-HRFVKAFMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C(=O)O1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17675-99-9 |
Source


|
| Record name | rel-(3R,4R)-Dihydro-3,4-dihydroxy-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17675-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Hydrazinecarboxylic acid, [1-methyl-2-(methylthio)ethylidene]-, ethyl ester (9CI)](/img/no-structure.png)
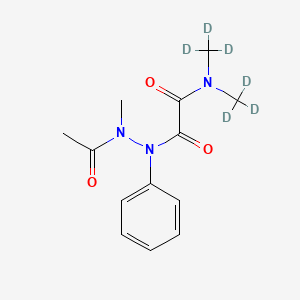
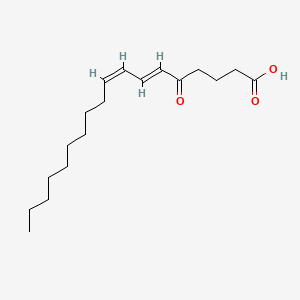
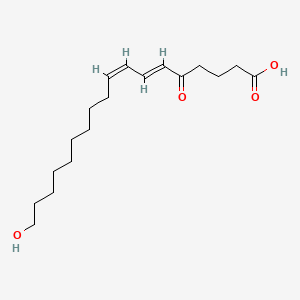

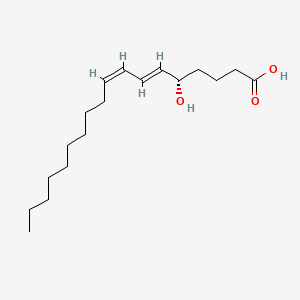
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one](/img/structure/B583526.png)

